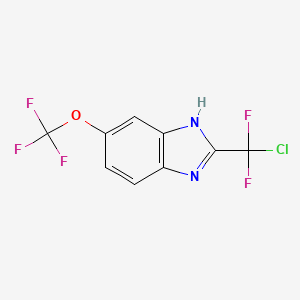

2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole

説明

特性

IUPAC Name |

2-[chloro(difluoro)methyl]-6-(trifluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF5N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXHONMRDHHHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common approach is the reaction of o-phenylenediamine with chlorodifluoromethyl chloride and trifluoromethoxy anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

Oxidation: The major product is typically the corresponding carboxylic acid derivative.

Reduction: The major product is often the corresponding amine.

Substitution: The major product depends on the nucleophile used, resulting in various substituted benzimidazole derivatives.

科学的研究の応用

Synthesis Pathways

The synthesis of 2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole typically involves multi-step processes, including:

- Formation of the Benzimidazole Core : Initial reactions to construct the benzimidazole framework.

- Introduction of Substituents : Subsequent reactions to introduce the chlorodifluoromethyl and trifluoromethoxy groups, which can involve nucleophilic substitution and electrophilic aromatic substitution reactions.

Pharmaceutical Applications

The compound's unique structure suggests several potential pharmaceutical applications, particularly in drug development:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzimidazole compounds exhibit significant antimicrobial effects against various bacterial strains. For instance, compounds structurally related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Benzimidazole derivatives have been extensively studied for their anticancer properties. The mechanism of action often involves inhibition of key enzymes or pathways critical for cancer cell proliferation. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for therapeutic development .

Agrochemical Applications

Due to its reactivity, this compound may also find applications in agrochemicals:

- Pesticide Development : The unique functional groups allow for modifications that can enhance biological activity against pests or pathogens affecting crops. The chlorodifluoromethyl group can be particularly useful in designing compounds with specific target profiles in pest control.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives against various strains, revealing minimum inhibitory concentration (MIC) values that indicate potent activity. For example, certain derivatives exhibited MIC values as low as 1.27 µM against specific bacterial strains, suggesting that modifications to the benzimidazole core can significantly enhance antimicrobial properties .

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer activity, derivatives were tested against human colorectal carcinoma cell lines (HCT116). Compounds showed IC50 values significantly lower than standard chemotherapeutics, indicating strong potential for further development as anticancer agents .

作用機序

The mechanism by which 2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The chlorodifluoromethyl and trifluoromethoxy groups significantly influence the compound’s properties:

*Predicted or experimental logP values. †Estimated via computational models.

- Lipophilicity : The trifluoromethoxy group (-OCF₃) contributes more to lipophilicity than methoxy (-OCH₃) or methyl (-CH₃) groups, enhancing membrane permeability .

- Solubility : Halogenation typically reduces aqueous solubility; however, the trifluoromethoxy group’s electron-withdrawing nature may improve solubility in polar organic solvents compared to chlorophenyl analogs .

生物活性

2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole is a synthetic organic compound with the molecular formula C9H4ClF5N2O. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. The following sections will explore its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

- Molecular Formula : C9H4ClF5N2O

- CAS Number : 1210386-82-5

- Molecular Weight : 292.58 g/mol

The benzimidazole scaffold is known for its diverse biological activities, often acting as an inhibitor of various enzymes and cellular pathways. The specific compound has shown promise as a dual inhibitor of branched-chain amino acid transaminases (BCAT1 and BCAT2), which play crucial roles in amino acid metabolism and have been implicated in tumor growth and chemotherapy resistance.

Target Enzymes

- BCAT1 : Involved in the metabolism of branched-chain amino acids; its inhibition has been linked to reduced tumor growth.

- BCAT2 : Similar function to BCAT1 but may contribute differently to cellular metabolism.

In Vitro Studies

A study assessing the inhibitory effects of various compounds on BCAT enzymes reported that this compound exhibited significant inhibitory activity with an IC50 value below 20 μM against BCAT1, indicating its potential as a therapeutic agent for targeting metabolic pathways in cancer cells .

In Vivo Studies

In vivo experiments demonstrated that compounds with similar structures could effectively reduce tumor size in mouse models by targeting metabolic pathways linked to amino acid metabolism. Although specific data on this compound's in vivo efficacy is limited, the structural analogs suggest a promising direction for further research .

Case Studies

- Tumor Growth Inhibition : A case study involving a related benzimidazole compound showed a marked reduction in glioblastoma tumor growth when administered in combination with standard chemotherapy agents. This suggests that similar compounds could enhance the efficacy of existing treatments by targeting metabolic pathways .

- Neurodegenerative Disease Models : Another study explored the effects of benzimidazole derivatives on neurodegenerative disease models, indicating potential neuroprotective effects through modulation of metabolic pathways associated with oxidative stress and inflammation .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole and related derivatives?

- Methodology : The synthesis typically involves condensation of substituted benzaldehyde derivatives with o-phenylenediamine analogs under reflux conditions. For example, sodium metabisulfite adducts of trifluoromethoxy benzaldehyde (or similar aldehydes) are reacted with aminobenzoate precursors in polar aprotic solvents like DMF at 403 K for 2 hours . Catalysts such as p-toluenesulfonic acid (p-TsOH) or iodine are often used to accelerate cyclization. Post-synthesis purification includes column chromatography or recrystallization from ethyl acetate .

- Key Characterization : Melting points (e.g., 248–252°C), IR (C-F stretches at 1100–1250 cm⁻¹), and NMR (¹H/¹³C signals for trifluoromethoxy groups at δ 120–125 ppm for ¹³C) are critical for structural validation .

Q. How are spectroscopic techniques utilized to confirm the structure of this compound?

- Approach :

- IR Spectroscopy : Identifies functional groups (e.g., C-F bonds in chlorodifluoromethyl and trifluoromethoxy groups) and NH stretches (~3400 cm⁻¹) in the benzimidazole core .

- NMR Analysis : ¹H NMR resolves aromatic protons (δ 7.2–8.5 ppm) and substituent environments (e.g., trifluoromethoxy as a singlet at δ 4.3 ppm). ¹³C NMR confirms quaternary carbons adjacent to fluorine atoms .

- Elemental Analysis : Used to verify purity (>95%) by matching experimental vs. calculated C, H, N, and F percentages .

Q. What preliminary biological screening assays are recommended for this compound?

- Protocols :

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values .

- Enzyme Inhibition : α-Amylase or protease inhibition assays using spectrophotometric methods (e.g., DNSA reagent for reducing sugars) .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR and molecular docking guide the optimization of this compound’s bioactivity?

- Methodology :

- 3D-QSAR : Build models using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on trifluoromethoxy) with α-amylase inhibition (predicted pIC₅₀ values). Hydrophobic and electrostatic fields are key descriptors .

- Molecular Docking : Simulate binding poses with target proteins (e.g., HIV protease PDB:1NH0). The chlorodifluoromethyl group may occupy hydrophobic pockets, while the benzimidazole core hydrogen-bonds with catalytic residues .

- Validation : Cross-validate with experimental IC₅₀ data and compare docking scores (e.g., AutoDock Vina) for derivatives .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Case Example : Discrepancies in antifungal activity (e.g., low MIC in one study vs. high in another) may arise from assay conditions (pH, inoculum size).

- Resolution :

Standardize protocols (CLSI guidelines) .

Test under varying pH (4–7) to assess protonation effects on solubility.

Perform time-kill assays to distinguish static vs. cidal effects .

- Data Correlation : Use regression analysis to link logP values (e.g., 2.8–3.5) with membrane permeability differences .

Q. How do substituents on the benzimidazole core influence fluorescence properties for sensing applications?

- Structure-Property Relationship :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。